N-cyclopentyl-2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide
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Overview
Description
N-cyclopentyl-2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide is a complex organic compound featuring a cyclopentyl group, an ethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide typically involves multiple steps, including the formation of the cyclopentyl and benzenesulfonamide groups. Common synthetic routes may involve the use of reagents such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions and various aryl/heteroaryl amines for substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like m-CPBA.
Reduction: Potentially using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: m-CPBA in an organic solvent.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Aryl/heteroaryl amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation with m-CPBA would yield sulfoxides or sulfones, while substitution reactions with aryl/heteroaryl amines would yield various substituted derivatives.
Scientific Research Applications
N-cyclopentyl-2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid derivatives: Similar in structure but with different functional groups.
Indole derivatives: Share some structural similarities and have comparable biological activities.
Uniqueness
N-cyclopentyl-2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H29N3O3S |
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Molecular Weight |
415.6 g/mol |
IUPAC Name |
N-cyclopentyl-2-ethyl-5-(3-methyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H29N3O3S/c1-3-15-12-13-16(14-20(15)29(27,28)24-17-8-4-5-9-17)21-18-10-6-7-11-19(18)22(26)25(2)23-21/h12-14,17,24H,3-11H2,1-2H3 |
InChI Key |
AOANYANKNZDHAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C)S(=O)(=O)NC4CCCC4 |
Origin of Product |
United States |
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